molecular formula C17H18ClN5O2 B2379909 2-[1-(3-chlorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(propan-2-yl)acetamide CAS No. 955803-06-2

2-[1-(3-chlorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(propan-2-yl)acetamide

Cat. No.: B2379909
CAS No.: 955803-06-2
M. Wt: 359.81
InChI Key: GXWOSKUWJOHTOB-UHFFFAOYSA-N
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Description

2-[1-(3-chlorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of pyrazolopyridazines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyridazine core, a chlorophenyl group, and an isopropylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-[1-(3-chlorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyridazine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-d]pyridazine ring system.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl derivative reacts with the pyrazolo[3,4-d]pyridazine intermediate.

    Attachment of the isopropylacetamide moiety: The final step involves the acylation of the intermediate with isopropylacetamide under controlled conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-[1-(3-chlorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule, potentially leading to different derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds with different substituents.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines, thiols), and hydrolyzing agents (e.g., hydrochloric acid, sodium hydroxide).

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has shown potential as a bioactive molecule with applications in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[1-(3-chlorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of cellular processes. For example, it may inhibit the activity of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which plays a role in the necroptosis signaling pathway . This inhibition can result in the suppression of inflammatory responses and cell death, making it a potential therapeutic agent for treating inflammatory diseases.

Comparison with Similar Compounds

2-[1-(3-chlorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(propan-2-yl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the isopropylacetamide moiety, which may contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2/c1-10(2)20-15(24)9-22-17(25)16-14(11(3)21-22)8-19-23(16)13-6-4-5-12(18)7-13/h4-8,10H,9H2,1-3H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWOSKUWJOHTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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